

In-depth Technical Guide: Physicochemical Properties of Spiro[3.5]nonane Carboxylic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Spiro[3.5]nonane-9-carboxylic acid

Cat. No.: B2615190

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide an in-depth overview of the physical properties of **Spiro[3.5]nonane-9-carboxylic acid**. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental or predicted data for the 9-carboxylic acid isomer. The following sections provide available data for related isomers, primarily Spiro[3.5]nonane-7-carboxylic acid, to serve as a reference point for researchers in the field. It is crucial to note that the properties of different positional isomers can vary significantly.

Summary of Physicochemical Data

Due to the absence of specific data for **Spiro[3.5]nonane-9-carboxylic acid**, this section presents predicted data for a closely related isomer, Spiro[3.5]nonane-7-carboxylic acid. These values should be treated as estimations and not as experimentally verified data for the 9-isomer.

Physical Property	Predicted Value (for Spiro[3.5]nonane-7-carboxylic acid)	Data Source
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1]
Molecular Weight	168.23 g/mol	[1]
Boiling Point	291.7 ± 8.0 °C	[1]
Density	1.10 ± 0.1 g/cm ³	[1]
pKa	4.78 ± 0.20	[1]

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for **Spiro[3.5]nonane-9-carboxylic acid** are not available, this section outlines standard methodologies for determining the key physical properties of a solid carboxylic acid.

Determination of Melting Point

A calibrated digital melting point apparatus would be utilized. A small, finely powdered sample of the crystalline acid is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is ramped up at a steady rate (e.g., 2 °C/min) close to the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

Determination of Boiling Point (Siwoloboff Method)

For small quantities, the boiling point can be estimated using the Siwoloboff method. A small amount of the liquid acid is placed in a test tube. A capillary tube, sealed at the upper end, is inverted and placed into the test tube. The assembly is heated gently in a heating block or oil bath. The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted. The heat is then removed, and the temperature at which the liquid begins to re-enter the capillary tube is recorded as the boiling point.

Determination of pKa by Potentiometric Titration

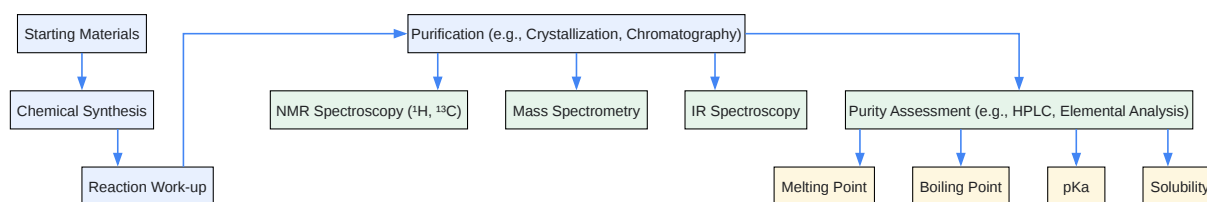
A known mass of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

An excess amount of the solid carboxylic acid is added to a known volume of water in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved acid in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or by titration with a standardized base.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a novel chemical entity like **Spiro[3.5]nonane-9-carboxylic acid**.



[Click to download full resolution via product page](#)

Generalized workflow for synthesis and characterization.

The Role of Spirocycles in Drug Discovery

Spiro compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry.^[2] Their rigid, three-dimensional structures can offer advantages in drug design by:

- Improving Target Selectivity: The defined spatial arrangement of functional groups can lead to more specific interactions with biological targets.^[2]
- Enhancing Physicochemical Properties: The introduction of a spirocyclic core can modulate properties such as solubility and lipophilicity, which are critical for a drug's pharmacokinetic profile.^[2]
- Exploring Novel Chemical Space: Spirocycles provide access to unique molecular scaffolds that are underrepresented in current drug libraries.

While specific biological activities for **Spiro[3.5]nonane-9-carboxylic acid** have not been reported, the broader class of spirocyclic compounds is actively being explored for various therapeutic applications. The synthesis and characterization of novel spirocyclic carboxylic acids, such as the title compound, are therefore of considerable interest to the drug discovery community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Spiro Compounds [chemenu.com]
- To cite this document: BenchChem. [In-depth Technical Guide: Physicochemical Properties of Spiro[3.5]nonane Carboxylic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2615190#physical-properties-of-spiro-3-5-nonane-9-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com